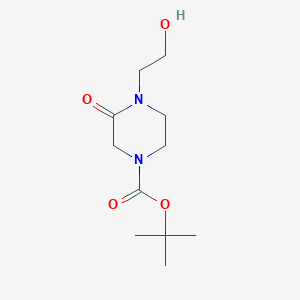

Tert-butyl 4-(2-hydroxyethyl)-3-oxopiperazine-1-carboxylate

Vue d'ensemble

Description

Tert-butyl 4-(2-hydroxyethyl)-3-oxopiperazine-1-carboxylate is a chemical compound with the molecular formula C11H22N2O3 . It is a derivative of piperazine, a heterocyclic organic compound . Piperazine derivatives are often used as building blocks in the synthesis of various organic compounds .

Synthesis Analysis

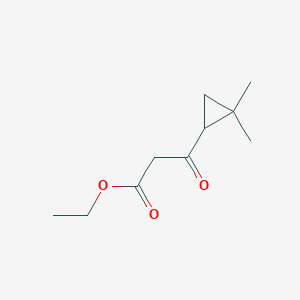

The synthesis of tert-butyl 4-(2-hydroxyethyl)-3-oxopiperazine-1-carboxylate and similar compounds often involves nucleophilic displacement reactions . For instance, the preparation of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was accomplished via nucleophilic displacement of the bromine in tert-butyl bromoacetate with the secondary amine of the Boc-protected piperazine under basic conditions using triethylamine .Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, the structure of similar compounds like tert-butyl [4-(2-hydroxyethyl)phenyl]carbamate has been determined using techniques like FT-IR, 1H & 13C NMR, and LCMS .Chemical Reactions Analysis

Ethers like tert-butyl 4-(2-hydroxyethyl)-3-oxopiperazine-1-carboxylate can undergo a variety of reactions. The most common reaction of ethers is cleavage of the C–O bond by using strong acids . During acidic cleavage, the ether oxygen is protonated to form a good leaving group which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For instance, the molecular weight of similar compounds like tert-butyl [4-(2-hydroxyethyl)phenyl]carbamate has been determined to be 237.295 Da .Applications De Recherche Scientifique

Application 1: Protein Degrader Building Blocks

- Scientific Field : Biochemistry and Molecular Biology .

- Summary of the Application : Tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate is used as a semi-flexible linker in PROTAC (PROteolysis TArgeting Chimeras) development for targeted protein degradation . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .

- Methods of Application : The compound is incorporated into the linker region of bifunctional protein degraders. This may impact the 3D orientation of the degrader and thus ternary complex formation .

- Results or Outcomes : The use of this compound in PROTAC development could potentially optimize drug-like properties and improve the effectiveness of targeted protein degradation .

Application 2: Synthesis of Novel Organic Compounds

- Scientific Field : Organic Chemistry .

- Summary of the Application : Tert-butyl 4-(2-hydroxyethyl)-3-oxopiperazine-1-carboxylate and its derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds .

- Methods of Application : These compounds are used in the synthesis of amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

- Results or Outcomes : The derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

Application 3: Synthesis of Semi-flexible Linkers for PROTAC Development

- Scientific Field : Medicinal Chemistry .

- Summary of the Application : This compound is used as a semi-flexible linker in PROTAC (PROteolysis TArgeting Chimeras) development for targeted protein degradation . Incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .

- Methods of Application : The compound is incorporated into the linker region of bifunctional protein degraders .

- Results or Outcomes : The use of this compound in PROTAC development could potentially optimize drug-like properties and improve the effectiveness of targeted protein degradation .

Application 4: Synthesis of Novel Organic Compounds

- Scientific Field : Organic Chemistry .

- Summary of the Application : Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate and its derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds .

- Methods of Application : These compounds are used in the synthesis of amides, sulphonamides, Mannich bases .

- Results or Outcomes : The derived compounds have shown a wide spectrum of biological activities .

Application 5: Synthesis of Semi-flexible Linkers for PROTAC Development

- Scientific Field : Medicinal Chemistry .

- Summary of the Application : This compound is used as a semi-flexible linker in PROTAC (PROteolysis TArgeting Chimeras) development for targeted protein degradation . Incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .

- Methods of Application : The compound is incorporated into the linker region of bifunctional protein degraders .

- Results or Outcomes : The use of this compound in PROTAC development could potentially optimize drug-like properties and improve the effectiveness of targeted protein degradation .

Application 6: Synthesis of Novel Organic Compounds

- Scientific Field : Organic Chemistry .

- Summary of the Application : Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate and its derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds .

- Methods of Application : These compounds are used in the synthesis of amides, sulphonamides, Mannich bases .

- Results or Outcomes : The derived compounds have shown a wide spectrum of biological activities .

Orientations Futures

The future directions for research on tert-butyl 4-(2-hydroxyethyl)-3-oxopiperazine-1-carboxylate and similar compounds could involve exploring their potential applications in various fields. For instance, piperazine derivatives could be further explored for their potential use in the development of new organic compounds .

Propriétés

IUPAC Name |

tert-butyl 4-(2-hydroxyethyl)-3-oxopiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-5-4-12(6-7-14)9(15)8-13/h14H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWPFSPWCIJGMRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(C(=O)C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(2-hydroxyethyl)-3-oxopiperazine-1-carboxylate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}thiomorpholine](/img/structure/B1404128.png)

![4-[3-(4-Methyl-pyridin-3-yl)-2-oxo-imidazolidin-1-yl]-benzoic acid](/img/structure/B1404142.png)

![3-Methyl-4-pyridin-3-ylisoxazolo[3,4-d]pyridazin-7(6h)-one](/img/structure/B1404146.png)